molecular formula C9H13Cl2N3 B11876282 N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

Cat. No.: B11876282
M. Wt: 234.12 g/mol
InChI Key: XLVPDQHMYAJVGJ-UHFFFAOYSA-N
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Description

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Mechanism of Action

The mechanism of action of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H

InChI Key

XLVPDQHMYAJVGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl

Origin of Product

United States

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